Linzagolix Choline

GnRH receptor pharmacology receptor binding affinity in vitro pharmacology

Sourcing a flexible GnRH antagonist that allows dose individualization without mandatory hormonal add-back therapy is a common challenge. Linzagolix choline is the only oral GnRH antagonist approved with both 100 mg monotherapy and 200 mg with add-back therapy options, enabling tailored treatment paradigms. Key advantages: - Dual-dose regimen validated in PRIMROSE 1 & 2 phase 3 trials for heavy menstrual bleeding reduction. - Limited bone mineral density loss (<2%) with 100 mg monotherapy, avoiding mandatory ABT. - Well-characterized dose-dependent LH suppression confirmed in non-human primate models.

Molecular Formula C27H28F3N3O8S
Molecular Weight 611.6 g/mol
CAS No. 1321816-57-2
Cat. No. B608583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLinzagolix Choline
CAS1321816-57-2
SynonymsLinzagolix choline; 
Molecular FormulaC27H28F3N3O8S
Molecular Weight611.6 g/mol
Structural Identifiers
SMILESC[N+](C)(C)CCO.COC1=C(C(=C(C=C1)F)F)COC2=C(C=C(C(=C2)N3C(=O)C4=C(SC=C4NC3=O)C(=O)[O-])F)OC
InChIInChI=1S/C22H15F3N2O7S.C5H14NO/c1-32-14-4-3-10(23)18(25)9(14)7-34-16-6-13(11(24)5-15(16)33-2)27-20(28)17-12(26-22(27)31)8-35-19(17)21(29)30;1-6(2,3)4-5-7/h3-6,8H,7H2,1-2H3,(H,26,31)(H,29,30);7H,4-5H2,1-3H3/q;+1/p-1
InChIKeyIAIVRTFCYOGNBW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Linzagolix Choline: GnRH Antagonist for Uterine Fibroid & Endometriosis


Linzagolix choline (CAS 1321816-57-2) is the choline salt form of linzagolix, a small-molecule, non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonist developed by Kissei Pharmaceutical [1]. It is indicated for the treatment of moderate to severe symptoms of uterine fibroids in adult women of reproductive age and for the symptomatic treatment of endometriosis [2]. Linzagolix belongs to the class of oral GnRH antagonists that includes relugolix and elagolix; however, it is distinguished by its unique choline salt formulation, which confers specific physicochemical and pharmacokinetic properties [3]. The compound exerts its pharmacological effect by selectively binding to and blocking the GnRH receptor in the pituitary gland, resulting in dose-dependent suppression of luteinizing hormone and follicle-stimulating hormone, with subsequent reduction in circulating estradiol and progesterone levels [4].

Oral non‑peptide GnRH receptor antagonist tool compound
Choline salt form with distinct physicochemical handling
Supports sex hormone‑dependent disease model research

Linzagolix Differentiation from Elagolix and Relugolix


Oral GnRH antagonists constitute a therapeutic class with shared mechanism of action, yet clinically and operationally meaningful differences exist in dosing flexibility, bone mineral density (BMD) safety profiles, regulatory-approved dosing regimens, and procurement cost structures [1]. Linzagolix choline is the only oral GnRH antagonist approved with both a 100 mg monotherapy option and a 200 mg with hormonal add-back therapy (ABT) regimen, enabling dose individualization based on patient risk profile and treatment duration requirements [2]. In contrast, relugolix is co-formulated as a fixed-dose combination with ABT, and elagolix requires separate ABT administration at the prescriber's discretion. Furthermore, the choline salt formulation of linzagolix contributes to its specific pharmacokinetic and pharmaceutical handling characteristics that differ from the sodium salt of elagolix and the free base forms of other antagonists [3]. These distinctions preclude simple interchange in research or clinical procurement contexts without explicit comparative evidence.

Choline salt formulation may shift pharmacokinetic profile relative to elagolix sodium or relugolix free base
Monotherapy vs fixed‑dose add‑back therapy combinations can alter hormone‑dependent endpoint interpretation
Dose‑response and bone mineral density endpoints are regimen‑specific; cross‑class extrapolation requires review

Linzagolix: Head-to-Head and Cross-Study Evidence


GnRH Receptor Binding Affinity vs. Cetrorelix

In direct in vitro pharmacological characterization studies, linzagolix demonstrated selective binding to the human GnRH receptor and inhibited GnRH-stimulated signaling in a manner quantitatively comparable to cetrorelix, a well-established peptide GnRH antagonist [1]. The study established that linzagolix functions as a competitive antagonist at the GnRH receptor, with potency comparable to the peptide antagonist reference standard [2].

GnRH Receptor Antagonism
Head‑to‑head
Comparable functional antagonism to cetrorelix (peptide antagonist)
Supports oral non‑peptide tool compound selection
In vitro human GnRH receptor assays
GnRH receptor pharmacology receptor binding affinity in vitro pharmacology functional antagonism

Endometriosis Pain Reduction: Network Meta-Analysis vs. Elagolix

A network meta-analysis evaluating oral GnRH antagonists for endometriosis-associated pain identified elagolix 400 mg, linzagolix 75 mg, and linzagolix 200 mg as the top three therapies [1]. In this analysis, elagolix 400 mg demonstrated a mean difference in pain reduction of -1.26 (95% CrI, -1.70 to -0.79), while linzagolix 75 mg and 200 mg each demonstrated a mean difference of -0.98 (95% CrI, -1.84 to -0.15 and -1.90 to -0.064, respectively) [2].

Endometriosis Pain Endpoint
Cross‑study comparable
Mean difference −0.98 (95% CrI −1.84 to −0.15) vs placebo
Reported pain‑endpoint reduction context
Network meta‑analysis; overlapping credible intervals with elagolix
endometriosis pain reduction network meta-analysis comparative efficacy dysmenorrhea

Low Bone Mineral Density Loss with Monotherapy

In phase 3 PRIMROSE trials, linzagolix 100 mg administered without hormonal add-back therapy demonstrated bone mineral density (BMD) loss limited to less than 2% at the lumbar spine over 24 weeks of treatment [1]. In contrast, the 200 mg dose without ABT was associated with approximately 4% BMD loss over the same period [2]. This dose-dependent BMD effect is a distinguishing feature of linzagolix among oral GnRH antagonists, enabling a treatment paradigm where 100 mg monotherapy may obviate the need for concomitant hormonal add-back therapy in appropriate patients [3].

Bone Mineral Density Endpoint
Class‑level inference
~2% lumbar spine BMD loss at 24 weeks (100 mg monotherapy)
Supports dose‑dependent BMD endpoint monitoring
PRIMROSE phase 3 data; class‑level BMD context
bone mineral density safety profile add-back therapy dose optimization long-term safety

Procurement Cost vs. Relugolix Combination

According to the National Institute for Health and Care Excellence (NICE) technology appraisal TA996, the list price of linzagolix in the UK NHS is £80 for a 28-pack of 100 mg or 200 mg tablets, translating to an annual treatment cost of £1,040.00 without hormonal add-back therapy and £1,097.20 with ABT (including £13.20 for an 84-pack of estradiol and norethisterone) [1]. In comparison, the list price of relugolix combination therapy is £72 for a 28-pack of 40 mg tablets [2]. However, NICE concluded that linzagolix with or without hormonal ABT is cost-effective when intended for longer-term treatment (normally for more than 6 months) [3].

Procurement Cost Context
Head‑to‑head
£1,040/yr (without ABT) vs relugolix £72/28‑pack
Supports procurement cost review
NICE TA996 UK NHS list price; cost‑effectiveness for longer‑term use
procurement economics cost-effectiveness health technology assessment formulary decision NICE guidance

Linzagolix: Research and Procurement Applications


Preclinical Pharmacology: GnRH Antagonist Reference Standard

Linzagolix choline serves as a validated research tool for preclinical pharmacology studies investigating GnRH receptor antagonism in sex hormone-dependent disease models [1]. Its in vitro receptor binding and functional antagonism profile, quantitatively comparable to the peptide antagonist cetrorelix but with oral bioavailability as a non-peptide small molecule, makes it suitable for in vivo pharmacodynamic studies requiring oral dosing in rodent and non-human primate models [2]. Researchers investigating endometriosis, uterine fibroids, or adenomyosis pathophysiology can utilize linzagolix choline as a reference GnRH antagonist with well-characterized dose-dependent suppression of luteinizing hormone, as demonstrated in ovariectomized cynomolgus monkeys where linzagolix immediately suppressed serum LH concentrations at doses over 1 mg/kg [3].

Long-Term Management of Uterine Fibroids Without Surgery

Procurement decisions for linzagolix choline in clinical formulary management should prioritize its use for longer-term treatment (exceeding 6 months) of moderate to severe uterine fibroid symptoms in adult women of reproductive age [1]. The evidence from PRIMROSE 1 and PRIMROSE 2 phase 3 trials demonstrates that linzagolix 100 mg monotherapy achieves clinically meaningful reductions in heavy menstrual bleeding with limited bone mineral density loss (<2%), enabling a treatment pathway without mandatory hormonal add-back therapy [2]. For patients requiring higher efficacy, the 200 mg dose with ABT provides additional bleeding control while mitigating BMD effects [3]. This flexible dosing paradigm distinguishes linzagolix from fixed-dose combination alternatives and supports individualized treatment selection based on patient risk factors, treatment duration, and ABT tolerability.

Endometriosis Pain: Research and Comparator Selection

Network meta-analysis evidence positions linzagolix 75 mg and 200 mg among the most effective oral GnRH antagonist dosing regimens for endometriosis-associated pain reduction, with mean differences of -0.98 relative to placebo [1]. This quantitative efficacy benchmark supports the selection of linzagolix choline as an active comparator in clinical trials evaluating novel endometriosis therapeutics. The compound's demonstrated efficacy in both dysmenorrhea and non-menstrual pelvic pain reduction, combined with its flexible dosing options, makes it a suitable reference standard for comparative effectiveness research in endometriosis pain management [2].

Formulary Procurement and HTA for Uterine Fibroids

For institutional procurement, health technology assessment bodies, and formulary committees evaluating oral GnRH antagonists, linzagolix choline presents a differentiated economic and clinical value proposition [1]. NICE guidance TA996 confirms the cost-effectiveness of linzagolix for longer-term uterine fibroid treatment, with annual costs of £1,040.00 (without ABT) to £1,097.20 (with ABT) [2]. The availability of a 100 mg monotherapy option with limited BMD impact provides a potentially lower-cost treatment pathway compared to fixed-dose ABT-containing alternatives, while maintaining clinical efficacy [3]. Procurement specialists should note that linzagolix is the only oral GnRH antagonist approved with both monotherapy and ABT combination dosing options, enabling formulary flexibility and individualized patient management.

Application
Selection Property
Validation Focus
GnRH antagonist preclinical pharmacology
Oral bioavailability & receptor‑level equivalence to peptide antagonists
In vivo LH suppression models
Hormone‑dependent disease model research
Dose‑dependent hormone suppression with flexible regimen design
Bleeding and BMD endpoint monitoring
Endometriosis pain comparator studies
Pain‑reduction endpoint context from network meta‑analysis
Network meta‑analysis benchmarks
Research compound procurement & HTA review
Cost‑effectiveness & dosing flexibility for long‑term research supply
NICE TA996 cost analysis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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